molecular formula C12H16BrNO3 B191431 Hydrocotarnine hydrobromide CAS No. 5985-00-2

Hydrocotarnine hydrobromide

Cat. No. B191431
CAS RN: 5985-00-2
M. Wt: 302.16 g/mol
InChI Key: VMLDPXIOBIJNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocotarnine is a crystalline alkaloid, obtained from opium and also formed by the reduction of cotarnine1. It is a non-narcotic opium alkaloid1. Hydrocotarnine is supposed to potentiate the analgesic effect of oxycodone1.



Synthesis Analysis

The synthesis of Hydrocotarnine hydrobromide has not been explicitly mentioned in the search results. However, it is known that Hydrocotarnine can be prepared by the reduction of cotarnine1.



Molecular Structure Analysis

The molecular formula of Hydrocotarnine hydrobromide is C12H15NO3 · HBr2. The molecular weight is 302.16 g/mol2. The SMILES string representation of the molecule is Br.COc1c2CN©CCc2cc3OCOc132.



Chemical Reactions Analysis

The specific chemical reactions involving Hydrocotarnine hydrobromide are not detailed in the search results. However, it is known that Hydrocotarnine is formed by the reduction of cotarnine1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Hydrocotarnine hydrobromide are not explicitly mentioned in the search results. However, it is known that Hydrocotarnine hydrobromide is a crystalline substance1.


Scientific Research Applications

  • Hydrocotarnine does not induce significant changes in the metabolic activities of various cytochrome P450 isozymes, nor does it significantly alter the ATPase activity of human P-glycoprotein membranes. This suggests that hydrocotarnine is unlikely to cause drug interactions via these pathways (Ito et al., 2009).

  • In patients with cancer pain, the pharmacokinetics of oxycodone and hydrocotarnine were studied, revealing variations in drug clearance influenced by factors such as age, liver metastasis, and heart failure. This suggests the need for cautious use and possible dose adjustment of oxycodone/hydrocotarnine compound injections in such populations (Kokubun et al., 2007).

  • A randomized controlled trial found that a daily dose of 300 mg hydroquinine hydrobromide dihydrate was significantly more effective than placebo in preventing frequent, ordinary muscle cramps in otherwise healthy adults (Fowler, 1997).

  • A study on the metabolic fate of noscapine in rabbits, rats, and humans identified hydrocotarnine as one of the metabolites, highlighting its role in the metabolic breakdown of certain substances (Tsunoda & Yoshimura, 1979).

  • Research on the compound oxycodone/hydrocotarnine injection, used in Japan for cancer pain management, indicates a conversion ratio from oral oxycodone to intravenous oxycodone/hydrocotarnine. This study emphasizes the unclear mechanism of hydrocotarnine and the necessity of understanding its pharmacological interactions (Kokubun et al., 2007).

Safety And Hazards

The safety data sheet for Hydrocotarnine hydrobromide was not found in the search results. Therefore, specific safety and hazard information is not available.


Future Directions

The future directions for Hydrocotarnine hydrobromide are not explicitly mentioned in the search results. However, given its potential to potentiate the analgesic effect of oxycodone, it could be a subject of further research in pain management1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.BrH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLDPXIOBIJNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045392
Record name Hydrocotarnine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocotarnine hydrobromide

CAS RN

5985-00-2
Record name Hydrocotarnine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocotarnine hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrocotarnine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5985-00-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCOTARNINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSR2NNV6TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocotarnine hydrobromide
Reactant of Route 2
Hydrocotarnine hydrobromide
Reactant of Route 3
Reactant of Route 3
Hydrocotarnine hydrobromide
Reactant of Route 4
Reactant of Route 4
Hydrocotarnine hydrobromide
Reactant of Route 5
Reactant of Route 5
Hydrocotarnine hydrobromide
Reactant of Route 6
Reactant of Route 6
Hydrocotarnine hydrobromide

Citations

For This Compound
7
Citations
CRA Wright - Journal of the Chemical Society, 1877 - pubs.rsc.org
… When hydrocotarnine hydrobromide is dissolved in water, and bromine- water gently added … weighed quantities of pure anhydrous hydrocotarnine hydrobromide dissolved in about 100 …
Number of citations: 2 pubs.rsc.org
J Seetharaman, SS Rajan… - … Section C: Crystal …, 1993 - scripts.iucr.org
The heterocyclic ring of the isoquinoline adopts a half-chair conformation and the dioxole ring an envelope conformation. The methyl group is rotated from the plane of the benzene ring …
Number of citations: 2 scripts.iucr.org
B Witkop, JB Patrick - Journal of the American Chemical Society, 1953 - ACS Publications
The reduction with sodium borohydride of quaternary bases and alkaloids containing a non-aromatic-C= N< bond leads to N-methyldihydro derivatives such as hydrocotarnine, N-…
Number of citations: 40 pubs.acs.org
S Parthasarathy, K Sekar, MN Ponnuswamy… - Journal of applied …, 1994 - scripts.iucr.org
… Seetharaman for providing us with the intensity data for hydrocotarnine hydrobromide. … Results of statistical tests for centrosymmetry for hydrocotarnine hydrobromide from M UL TA N88, …
Number of citations: 5 scripts.iucr.org
A Alamri - 2004 - repository.lboro.ac.uk
The detection of the psychoactive morphine alkaloids in the urine may have legal repercussions. This study has examined new approaches to differentiate between licit and illicit opiate-…
Number of citations: 1 repository.lboro.ac.uk
NWC Chan, WE Lee, J Wong, M Crichton, DCW Mah - 2008 - cradpdf.drdc-rddc.gc.ca
Botulinum neurotoxin (BoNT) is the most toxic natural substance Nnown and has long been considered a potential warfare agent. More recently, it has also been considered a growing …
Number of citations: 2 cradpdf.drdc-rddc.gc.ca
N Patno - 2017 - search.proquest.com
Inflammatory bowel diseases (IBD) are diseases of intestinal epithelial cell (IEC) death and mucosal damage. High mobility group box 1 (HMGB1) is a multifunctional protein whose …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.